molecular formula C9H18N2O3S B4643914 1-(ethylsulfonyl)-N-methyl-3-piperidinecarboxamide

1-(ethylsulfonyl)-N-methyl-3-piperidinecarboxamide

Cat. No. B4643914
M. Wt: 234.32 g/mol
InChI Key: DHGLSZYEIZRGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "1-(ethylsulfonyl)-N-methyl-3-piperidinecarboxamide" typically involves multi-step chemical reactions. Starting materials like ethyl piperidine-4-carboxylate can be transformed through a series of reactions, including sulfonylation and amidation, to yield the final product. For example, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives involves reacting ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate with alkyl/aryl sulfonyl chlorides (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like IR, 1H-NMR, and EI-MS spectroscopy. These techniques help in determining the functional groups, molecular connectivity, and the overall structure of the synthesized compounds (Khalid, Rehman, & Abbasi, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is a pharmaceutical, its mechanism of action would depend on its interaction with biological targets. Some compounds with a piperidine ring structure are known to interact with various receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it. This includes using personal protective equipment and following proper procedures for storage and disposal .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

properties

IUPAC Name

1-ethylsulfonyl-N-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-3-15(13,14)11-6-4-5-8(7-11)9(12)10-2/h8H,3-7H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGLSZYEIZRGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(ethylsulfonyl)-N-methyl-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(ethylsulfonyl)-N-methyl-3-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(ethylsulfonyl)-N-methyl-3-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(ethylsulfonyl)-N-methyl-3-piperidinecarboxamide
Reactant of Route 5
1-(ethylsulfonyl)-N-methyl-3-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(ethylsulfonyl)-N-methyl-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.